molecular formula C16H15N5O3 B2356740 3-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 1286714-80-4

3-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Cat. No. B2356740
CAS RN: 1286714-80-4
M. Wt: 325.328
InChI Key: IGGAUEBNQBBBHY-UHFFFAOYSA-N
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Description

3-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C16H15N5O3 and its molecular weight is 325.328. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Quinazolinone derivatives are synthesized for their potential biological activities. Studies have shown that these compounds exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and antiparkinsonian effects. For instance, Kumar and Rajput (2009) synthesized newer quinazolin-4-one derivatives and tested their anti-inflammatory activity, demonstrating varying degrees of inhibition of edema (Kumar & Rajput, 2009). Patel and Patel (2011) synthesized and evaluated the antimicrobial activity of Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one, finding good antimicrobial activity in compounds with chloro and methoxy groups (Patel & Patel, 2011).

Antimalarial and Antiparkinsonian Potentials

Research by Abdelmonsef et al. (2020) explored the synthesis of novel quinazolin-2,4-dione hybrid molecules, targeting malaria through in silico molecular docking studies. These studies aimed at identifying new antimalarials by targeting the Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH), a key enzyme in the life cycle of the malaria parasite. Compound 11, in particular, showed the highest binding affinity against pfDHODH, suggesting potential antimalarial activity (Abdelmonsef et al., 2020). Additionally, Kumar et al. (2012) synthesized new azetidinonyl/thiazolidinonyl quinazolinone derivatives, testing them as antiparkinsonian agents, with several compounds showing promising activity (Kumar et al., 2012).

Antimicrobial and Hypotensive Effects

Studies have also been conducted to synthesize quinazolinone derivatives with potential antimicrobial and hypotensive effects. Gupta et al. (2008) synthesized and tested the antimicrobial activity of 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2yl]-2-styrylquinazoline-4(3H)-ones, revealing enhanced biological activity with the introduction of the styryl moiety (Gupta et al., 2008). Kumar et al. (2003) prepared quinazolinones as hypotensive agents, finding compounds that exhibited activity ranging from 10-90 mmHg, with one compound showing significant blood pressure lowering activity that lasted for 120 minutes at a dose of 2.5 mg/kg i.v (Kumar et al., 2003).

properties

IUPAC Name

3-[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-2-oxoethyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c1-10-18-15(24-19-10)11-6-20(7-11)14(22)8-21-9-17-13-5-3-2-4-12(13)16(21)23/h2-5,9,11H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGAUEBNQBBBHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)C(=O)CN3C=NC4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

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